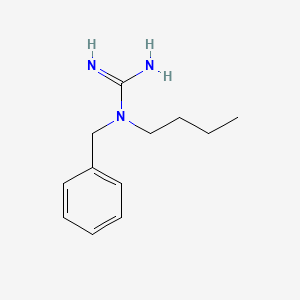
1-Benzyl-1-butylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-butylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . This compound, specifically, features a benzyl group and a butyl group attached to the guanidine core, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-butylguanidine can be synthesized through several methods. One common approach involves the guanylation of amines with carbodiimides or cyanamides . For instance, the reaction of benzylamine with butyl isocyanate in the presence of a catalyst can yield this compound. Transition metal catalysis, such as using palladium or copper catalysts, can also facilitate the synthesis .
Industrial Production Methods: Industrial production often employs scalable methods such as catalytic guanylation reactions. These methods are optimized for high yield and purity, using catalysts like scandium triflate or ytterbium triflate under mild conditions . The choice of solvent and reaction temperature can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1-butylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-1-butylguanidine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Benzyl-1-butylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity . The benzyl and butyl groups can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
1-Benzyl-1,4,7,10-tetraazacyclododecane: Used in metal-coded affinity tags and has applications in biomedicine.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Known for its use as a catalyst in organic synthesis.
Uniqueness: 1-Benzyl-1-butylguanidine stands out due to its specific structural features, such as the combination of benzyl and butyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and affinity, such as in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-benzyl-1-butylguanidine |
InChI |
InChI=1S/C12H19N3/c1-2-3-9-15(12(13)14)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H3,13,14) |
Clave InChI |
BTIHWYDNRWPSAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC1=CC=CC=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



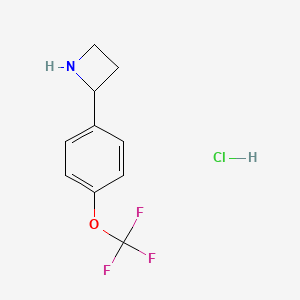
![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)

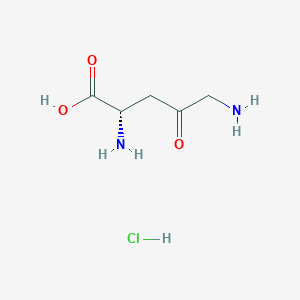
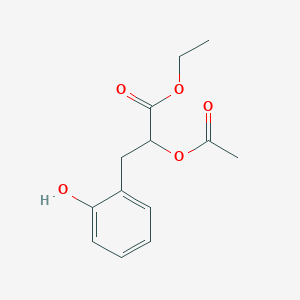
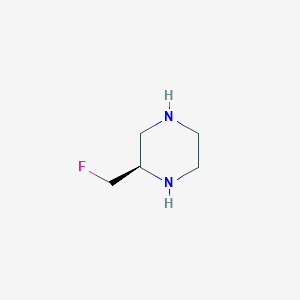
![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)




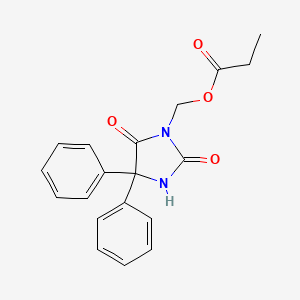
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
